(Chloromethyl)methyldiphenylsilane
Overview
Description
(Chloromethyl)methyldiphenylsilane is a chemical compound with the molecular formula C14H15ClSi. It is also known by other names such as chloromethyldiphenylsilane and methyldiphenylchlorosilane. This compound is characterized by the presence of a silicon atom bonded to a chloromethyl group, a methyl group, and two phenyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloromethyl)methyldiphenylsilane can be synthesized through several methods. One common method involves the reaction of diphenylmethylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
In industrial settings, this compound is produced by the direct chlorination of diphenylmethylsilane. This process involves the reaction of diphenylmethylsilane with chlorine gas at elevated temperatures, followed by purification through distillation .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)methyldiphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Substitution Products: Depending on the nucleophile used, products such as aminosilanes, alkoxysilanes, or thiolsilanes are formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Oxidation Products: Silanols or siloxanes
Scientific Research Applications
(Chloromethyl)methyldiphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of (Chloromethyl)methyldiphenylsilane involves its reactivity with nucleophiles and its ability to undergo hydrolysis and oxidation. The chloromethyl group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The silicon atom in the compound can also form strong bonds with oxygen, making it useful in the synthesis of silanols and siloxanes .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)dimethylphenylsilane: Similar structure but with two methyl groups instead of two phenyl groups.
(Chloromethyl)methyldichlorosilane: Contains two chlorine atoms instead of two phenyl groups.
Chlorotriphenylsilane: Contains three phenyl groups instead of one methyl and two phenyl groups
Uniqueness
(Chloromethyl)methyldiphenylsilane is unique due to its combination of a chloromethyl group, a methyl group, and two phenyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
chloromethyl-methyl-diphenylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClSi/c1-16(12-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQOSTRUDOUBJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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